6-Bromo-3-iodo-2-phenyl-chromen-4-one
Description
The Chromen-4-one Core as a Privileged Scaffold in Heterocyclic Chemistry
The chromen-4-one, or flavone (B191248), skeleton is widely recognized as a "privileged scaffold" in the realm of heterocyclic chemistry and drug discovery. nih.govijrpc.com This designation stems from its recurring presence in a multitude of natural products with significant biological activities, as well as its synthetic accessibility which allows for extensive structural diversification. nih.gov The rigid, bicyclic system of the chromen-4-one core provides a robust framework for the spatial orientation of various substituents, enabling targeted interactions with a wide array of biological macromolecules. ijrpc.com
The inherent bioactivity of the flavone nucleus is well-documented, with derivatives exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net This intrinsic activity makes the chromen-4-one scaffold an attractive starting point for the development of new therapeutic agents.
Strategic Halogenation in Flavone Derivatives for Advanced Research Applications
Halogenation is a powerful and frequently employed tool in medicinal chemistry to enhance the therapeutic efficacy of lead compounds. The introduction of halogen atoms can influence several key parameters of a molecule, as detailed in the table below.
| Physicochemical Property | Effect of Halogenation |
|---|---|
| Lipophilicity | Increases, potentially improving membrane permeability. |
| Metabolic Stability | Can block sites of metabolism, increasing the compound's half-life. |
| Binding Affinity | Can form halogen bonds, leading to stronger and more specific interactions with biological targets. |
| Electronic Properties | Modifies the electron distribution of the aromatic rings, influencing reactivity and binding. |
The choice of halogen and its position on the flavone scaffold are critical for determining the resulting biological activity. Bromine, with its moderate electronegativity and size, and iodine, with its ability to form strong halogen bonds, are particularly interesting for creating derivatives with unique properties. acs.org
Rationale for the Academic Investigation of 6-Bromo-3-iodo-2-phenyl-chromen-4-one
While specific academic research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the established principles of medicinal chemistry and the known activities of related compounds.
The synthesis of dihalogenated flavones, including those with bromine and iodine, is a subject of academic interest for exploring the impact of multiple halogen substitutions on the chromone (B188151) core. researchgate.net The investigation of this compound is likely driven by the following scientific objectives:
Synergistic Effects of Dihalogenation: Researchers may be investigating whether the combination of bromine at the 6-position and iodine at the 3-position results in synergistic or unique biological activities that are not observed with mono-halogenated analogs.
Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable probe in SAR studies to understand how the specific placement of different halogens on the A and C rings of the flavone scaffold influences its interaction with biological targets. For instance, studies on other 6-bromo-flavone derivatives have demonstrated potent biological effects, suggesting that substitution at this position is favorable for activity. nih.gov
Development of Novel Bioactive Agents: The unique electronic and steric properties conferred by the bromo and iodo substituents may lead to the discovery of compounds with novel mechanisms of action or improved selectivity for specific biological targets. The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones is a known route to novel heterocyclic compounds with potential bioactivity. researchgate.net
In essence, the academic investigation of this compound represents a logical and strategic step in the broader effort to expand the chemical space of bioactive flavone derivatives and to uncover new therapeutic leads.
Structure
3D Structure
Properties
Molecular Formula |
C15H8BrIO2 |
|---|---|
Molecular Weight |
427.03 g/mol |
IUPAC Name |
6-bromo-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8BrIO2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NIYFYIFHVQDGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Br)I |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Bromo 3 Iodo 2 Phenyl Chromen 4 One and Analogous Structures
Regioselective Synthesis of 3-Iodo-4H-chromen-4-ones
Introducing an iodine atom at the C-3 position of the chromen-4-one ring is a key step in the synthesis of the target compound. This functionalization is valuable as the iodo group can be readily used in further cross-coupling reactions to introduce additional complexity. researchgate.net
Ketoenamine-Mediated Approaches to 3-Iodochromones
A versatile and efficient method for the synthesis of 3-iodochromones involves the use of β-ketoenamine intermediates. researchgate.net This approach offers a high degree of regioselectivity. The general strategy begins with the reaction of a substituted o-hydroxyacetophenone with an amide acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), to form a β-ketoenamine. This intermediate is then subjected to an electrophilic iodination and cyclization sequence.
The heterocyclization of β-ketoenamines derived from o-hydroxyacetophenones in the presence of halogens is a convenient method for producing 3-halochromones that are unsubstituted at the C-2 position. researchgate.net However, to install a substituent at the C-2 position, as required for the target molecule, the methodology must be adapted. By modifying the ketoenamine precursor, it is possible to synthesize 3-iodochromones bearing phenyl or furyl fragments at the C-2 position. researchgate.net This is achieved by designing a ketoenamine that already contains the precursor for the 2-phenyl group. The subsequent reaction with an iodinating agent leads to the formation of the desired 2-substituted-3-iodochromone structure. researchgate.net
Other Directed Iodination Strategies for Chromen-4-one Ring Systems
Beyond ketoenamine-based methods, other strategies have been developed for the regioselective iodination of the chromen-4-one core at the C-3 position.
One such protocol utilizes an iodine(III)-mediated oxidative iodination. This method employs alkyl halide solvents, such as diiodomethane (B129776) (CH₂I₂), as the halogen source to functionalize pre-existing chromone (B188151) derivatives. researchgate.net
Another effective approach involves the treatment of (E)-3-aryl-3-benzylamino-1-(2-hydroxyaryl)prop-2-en-1-ones with molecular iodine. This reaction, typically conducted in methanol (B129727) at room temperature, proceeds via an electrophilic cyclization to yield 2-aryl-3-iodo-4H-chromen-4-ones. researchgate.net The use of molecular iodine as a catalyst is also effective in domino reactions for synthesizing various chromene derivatives. rsc.org
| Method | Reagents | Key Features |
| Ketoenamine-Mediated | o-hydroxyacetophenone, DMF-DMA, Iodinating Agent | Forms a β-ketoenamine intermediate; allows for C-2 substitution. researchgate.net |
| Iodine(III)-Mediated | Chromone substrate, CH₂I₂ | Oxidative iodination using an alkyl halide as the iodine source. researchgate.net |
| Molecular Iodine | (E)-3-aryl-3-benzylamino-1-(2-hydroxyaryl)prop-2-en-1-one, I₂ | Electrophilic cyclization to form 2-aryl-3-iodochromones. researchgate.net |
Directed Bromination at Position 6 of the Chromen-4-one Scaffold
The introduction of a bromine atom specifically at the C-6 position of the chromen-4-one scaffold is typically achieved by using a starting material that already contains the halogen in the desired location. This substrate-controlled approach ensures high regioselectivity, which can be difficult to achieve through direct halogenation of the assembled chromone ring.
The synthesis often commences with a substituted 2'-hydroxyacetophenone, such as 1-(5-bromo-2-hydroxyphenyl)ethan-1-one. This precursor contains the bromine atom at the position that will become C-6 in the final chromen-4-one product. Subsequent cyclization reactions, such as a base-mediated aldol (B89426) condensation with an appropriate aldehyde, build the heterocyclic ring system while retaining the bromine at the C-6 position. acs.org This strategy has been successfully employed to synthesize a variety of chromen-4-one derivatives with halogen substitutions at position 6 for structure-activity relationship studies. acs.org The electronic nature of the substituent at this position has been shown to be important for biological activity, with electron-withdrawing groups often being favorable. acs.org
| Starting Material | Reaction Type | Outcome | Reference |
| 1-(5-bromo-2-hydroxyphenyl)ethan-1-one | Base-mediated aldol condensation | Forms a 6-bromo-chroman-4-one scaffold. | acs.org |
| 8-amino-6-bromo-chromen-4-one precursor | Convergent synthesis | Allows for broad variation of substituents on the chromenone core. | acs.org |
Methodologies for Installing the 2-Phenyl Moiety in Chromen-4-one Synthesis
The 2-phenyl group is a defining feature of flavones, a subclass of chromen-4-ones. Its installation can be accomplished through various synthetic routes, including palladium-catalyzed reactions and intramolecular Wittig reactions.
Palladium-Catalyzed Cyclization and Acylation Routes
Palladium catalysis offers a powerful tool for the synthesis of 2-aryl-4H-chromen-4-ones. One effective method is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. nih.gov In this approach, a suitably designed o-alkenylphenyl ester can undergo cyclization to form the chromen-4-one ring, with the substituent at the 2-position being derived from the aldehyde used in the acylation step. Using benzaldehyde (B42025) or a substituted derivative would install the 2-phenyl moiety. This protocol typically utilizes a catalyst system such as Pd(PPh₃)₄/Xphos with a base like K₂CO₃. nih.gov
Other palladium-catalyzed methods include intramolecular acylation and oxidative cyclization pathways that can be used to synthesize 2-aryl-4H-chromen-4-ones. researchgate.net These reactions provide efficient routes to diversely functionalized flavonoids under relatively mild conditions. nih.govresearchgate.net
Intramolecular Wittig Reactions for 2-Substituted Chromen-4-ones
A novel and efficient one-pot route to 4H-chromen-4-ones involves an intramolecular Wittig reaction. organic-chemistry.orgnih.gov This strategy begins with the conversion of a salicylic (B10762653) acid derivative into an O-aroylsalicylic acid. The aroyl group, which will become the 2-phenyl substituent, is introduced by reacting the salicylic acid with a benzoyl chloride. The resulting O-aroylsalicylic acid is then treated with a phosphorus ylide, such as (trimethylsilyl)methylenetriphenylphosphorane. nih.gov
This reaction forms an acylphosphorane intermediate, which subsequently undergoes an intramolecular Wittig cyclization on the ester carbonyl. organic-chemistry.orgscribd.com The driving force for this step is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org This methodology provides good to excellent yields and avoids the harsh acidic or basic conditions required by more traditional methods like the Baker-Venkataraman rearrangement. organic-chemistry.orgscribd.com
| Reaction | Key Intermediate | Features | Yields |
| Pd-Catalyzed Acylation | Alkenyl bromide/aldehyde adduct | Intramolecular cyclization. nih.gov | Moderate to good. nih.gov |
| Intramolecular Wittig | Acylphosphorane organic-chemistry.org | One-pot reaction; mild conditions. nih.govscribd.com | Good to excellent (55-80%). organic-chemistry.org |
Oxidative Cyclization of Chalcones to Flavones
The oxidative cyclization of 2'-hydroxychalcones is a cornerstone method for the synthesis of flavones. nih.govchemijournal.com This strategy is predicated on the conversion of the chalcone (B49325) precursor, which can be formed through the Claisen-Schmidt condensation of an o-hydroxyacetophenone and a benzaldehyde. nih.gov The subsequent cyclization to the flavone (B191248) scaffold can proceed through different mechanistic pathways. One proposed mechanism involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com An alternative pathway suggests the initial isomerization of the 2'-hydroxychalcone (B22705) into a flavanone (B1672756), which is then oxidized to the final flavone product. chemijournal.com
A variety of reagents have been successfully employed to facilitate this transformation. Peroxides, such as hydrogen peroxide (H₂O₂), are effective for the oxidative cyclization of 2'-hydroxychalcones to 3-hydroxyflavones (flavonols). nih.govchemijournal.com For the synthesis of flavones without hydroxylation at the 3-position, reagents like sodium perborate (B1237305) (SPB) can be utilized. chemijournal.com Another notable method involves using iodine supported on silica (B1680970) gel (SiO₂-I₂) as an oxidant, which allows the reaction to proceed efficiently under solvent-free conditions by heating. chemijournal.com
The choice of oxidant and reaction conditions can significantly influence the reaction's outcome and yield. For instance, the use of H₂O₂ with sodium hydroxide (B78521) can yield flavonols, while microwave irradiation can dramatically reduce reaction times. chemijournal.com
| Reagent/Conditions | Product Type | Typical Yield | Key Advantages | Source |
|---|---|---|---|---|
| H₂O₂ / NaOH (aq) | 3-Hydroxyflavone (Flavonol) | 65% | Effective for producing flavonols. | chemijournal.com |
| Sodium Perborate (SPB) | Flavone | Moderate | Avoids oxygenation at the C-3 position. | chemijournal.com |
| I₂ on SiO₂ (solvent-free) | Flavone | 68-92% | High yields, solvent-free conditions. | chemijournal.com |
| H₂O₂ / NaOH, Microwave | 3-Hydroxyflavone (Flavonol) | Acceptable | Significantly reduced reaction time (minutes). | chemijournal.com |
Convergent and Divergent Synthetic Pathways for Polysubstituted Flavones
Modern synthetic chemistry emphasizes efficiency and the ability to generate molecular diversity from common intermediates. In this context, divergent synthesis offers a powerful strategy for producing a variety of structurally related compounds, such as flavones and flavanones, from a single precursor. rsc.orgnih.govsemanticscholar.org A notable example is the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. rsc.orgrsc.org This methodology provides divergent and versatile routes to both flavones and flavanones, with the product outcome being dictated by the choice of oxidants and additives. rsc.orgnih.gov
Starting from a common 2′-hydroxydihydrochalcone intermediate, the reaction can be directed to selectively form either a flavone or a flavanone in a highly atom-economic manner. rsc.orgrsc.org For instance, using specific palladium catalysts in the presence of an oxidant like molecular oxygen can facilitate a dehydrogenation and cyclization sequence to yield flavones. researchgate.net Conversely, by altering the catalytic system and additives, the reaction can be steered towards the intramolecular cyclization product, the flavanone. rsc.orgresearchgate.net This approach is advantageous as it avoids the harsh acidic or basic reflux conditions often required in traditional methods, which may not be suitable for chemically sensitive substrates. nih.govresearchgate.net This strategy allows for the construction of chemical libraries of flavones and flavanones with good functional group compatibility under mild conditions. rsc.org
| Starting Material | Key Reagents/Conditions | Product | Yield | Synthetic Pathway | Source |
|---|---|---|---|---|---|
| 2'-Hydroxydihydrochalcone | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, DMSO, O₂ | Flavone | Up to 98% | Divergent (Flavone branch) | researchgate.net |
| 2'-Hydroxydihydrochalcone | Pd(TFA)₂, Cu(OAc)₂, 2 N HCl | Flavanone | Up to 79% | Divergent (Flavanone branch) | rsc.org |
Methodological Innovations and Green Chemistry Considerations in Flavone Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve safety. benthamdirect.com In flavone synthesis, this has led to significant innovations that move away from hazardous solvents and harsh reagents. benthamdirect.comingentaconnect.com
One major advancement is the use of microwave-assisted synthesis. nepjol.info The cyclization of 2'-hydroxychalcones, which could take days under conventional heating, can be completed in as little as 30 minutes under microwave irradiation, often with improved yields. nepjol.info This technique not only saves time and energy but also aligns with the green chemistry goal of efficiency.
The choice of solvent is another critical aspect. Traditional organic solvents often pose environmental and health risks. ingentaconnect.com To address this, greener alternatives have been explored. Glycerol (B35011), a non-toxic and biodegradable byproduct of biodiesel production, has been successfully used as a solvent for flavone synthesis, often in conjunction with recyclable catalysts like heteropolyacids. ingentaconnect.com Ionic liquids, such as ethyl ammonium (B1175870) nitrate (B79036), have also been employed as effective and reusable media for the synthesis of flavanones from chalcones, particularly under microwave conditions. ijcmas.com
Biocatalysis represents another frontier in green flavone synthesis. The use of enzymes, such as laccase and chloroperoxidase, can facilitate the cyclization of chalcones to flavanones under mild, environmentally friendly conditions (room temperature, oxygen atmosphere, in a buffer/ethanol mixture), offering an alternative to conventional chemical methods. benthamdirect.com These enzymatic methods highlight a shift towards more sustainable and eco-friendly synthetic practices.
| Innovation | Methodology | Key Advantages | Source |
|---|---|---|---|
| Microwave-Assisted Synthesis | AcOH-mediated cyclization of 2'-hydroxychalcones | Drastic reduction in reaction time (days to minutes), higher yields. | nepjol.info |
| Green Solvents | Use of glycerol with heteropolyacid catalysts | Utilizes a biodegradable, non-toxic solvent; catalyst is recyclable. | ingentaconnect.com |
| Ionic Liquids | Cyclization of chalcones using ethyl ammonium nitrate under microwave irradiation | Shorter reaction times, higher yields, recyclable reaction medium. | ijcmas.com |
| Biocatalysis | Enzyme-assisted (laccase, chloroperoxidase) cyclization of chalcones | Mild reaction conditions (room temp, O₂), eco-friendly process. | benthamdirect.com |
Chemical Transformations and Reactivity Profiles of 6 Bromo 3 Iodo 2 Phenyl Chromen 4 One
Cross-Coupling Reactions Involving C-I and C-Br Bonds
The presence of two different halogen atoms on the chromen-4-one skeleton is of significant synthetic interest, as the differential reactivity of the C-I and C-Br bonds allows for regioselective cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. This principle is fundamental to the selective functionalization of 6-Bromo-3-iodo-2-phenyl-chromen-4-one.
Sonogashira Coupling at the 3-Iodo Position
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Due to the significantly higher reactivity of the C-I bond compared to the C-Br bond, a Sonogashira coupling performed on this compound is expected to proceed with high regioselectivity at the C-3 position. This allows for the introduction of an alkynyl substituent onto the heterocyclic C ring while leaving the C-6 bromo position intact for subsequent transformations.
While specific studies on this compound are not prevalent, research on related 3-iodoflavones demonstrates the feasibility of this transformation. For instance, 3-iodoflavones have been successfully coupled with various terminal alkynes in the presence of palladium catalysts like Pd(PPh₃)₂Cl₂ and a CuI co-catalyst. researchgate.net These reactions provide a reliable route to 3-alkynylflavones, which are valuable synthetic intermediates.
| Entry | Alkyne | Catalyst System | Solvent | Conditions | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 80 °C, 4h | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DMF / Et₃N | 60 °C, 6h | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Toluene / Et₃N | 70 °C, 5h | 90 |
This table presents representative data for Sonogashira couplings based on analogous reactions with 3-iodoflavone substrates.
Liebeskind-Srogl Cross-Coupling and Related Methods
The Liebeskind-Srogl cross-coupling is a powerful C-C bond-forming reaction that traditionally involves the coupling of a thioester with a boronic acid, mediated by a palladium catalyst and a stoichiometric amount of a copper(I) carboxylate co-catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). synarchive.comwikipedia.org A key feature of this reaction is that it proceeds under neutral conditions, making it tolerant of various sensitive functional groups. wikipedia.org The standard reaction is primarily a desulfurative coupling and is not directly applicable to the C-I or C-Br bonds of the title compound.
However, the principles of palladium and copper co-catalyzed reactions have been extended to other coupling partners. While not strictly a Liebeskind-Srogl reaction, related methods have been developed for the cross-coupling of aryl halides. These reactions often leverage the synergistic effects of palladium and copper catalysts to achieve transformations that might be challenging under standard Suzuki or Stille conditions. The development of reductive cross-coupling reactions between two electrophiles, such as an aryl halide and an alkyl halide, represents a modern evolution of this chemistry, circumventing the need for pre-formed organometallic reagents. nih.govacs.org The application of such modified cross-coupling methods could potentially enable the functionalization of the C-Br or C-I bond of the title compound with alkyl or other organic fragments under specific catalytic conditions.
Nucleophilic Substitutions and Derivatizations at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key pathway for the derivatization of aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). nih.govlibretexts.org In the this compound scaffold, the entire chromen-4-one system acts as an electron-withdrawing moiety. The carbonyl group at C-4 exerts its strongest influence on the A-ring, thereby activating the C-6 bromo position towards nucleophilic attack.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. Common nucleophiles for this transformation include alkoxides, thiolates, and amines. In contrast, the C-3 iodo position on the electron-rich pyrone ring is generally not susceptible to SNAr reactions.
| Entry | Nucleophile | Solvent | Conditions | Product |
| 1 | Sodium Methoxide (NaOMe) | Methanol (B129727) | Reflux, 12h | 6-Methoxy-3-iodo-2-phenyl-chromen-4-one |
| 2 | Piperidine | DMSO | 100 °C, 8h | 3-Iodo-6-(piperidin-1-yl)-2-phenyl-chromen-4-one |
| 3 | Sodium Thiophenoxide (NaSPh) | DMF | 80 °C, 10h | 3-Iodo-2-phenyl-6-(phenylthio)-chromen-4-one |
This table illustrates potential nucleophilic aromatic substitution reactions at the C-6 position based on the general reactivity of activated aryl bromides.
Reactivity of the 4-Oxo Functionality and 2-Phenyl Substituent for Derivatization
Beyond the halogenated sites, the chromen-4-one core offers additional handles for chemical modification. The 4-oxo group and the 2-phenyl substituent can be independently functionalized to create a diverse array of derivatives.
The C-4 carbonyl group exhibits typical ketone chemistry. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 6-Bromo-3-iodo-2-phenyl-chromen-4-ol. This transformation alters the electronic properties of the heterocyclic system. Furthermore, the 4-oxo group activates the C2-C3 double bond, making it susceptible to conjugate addition reactions, although this reactivity is sterically hindered by the substituents at the C-2 and C-3 positions in the title compound.
The 2-phenyl ring is a peripheral aromatic system that can undergo electrophilic aromatic substitution. The substitution pattern on this ring is directed by the existing C-C bond to the chromone (B188151) core, which acts as a deactivating, meta-directing group. However, reactions like nitration or halogenation can be achieved under forcing conditions to introduce substituents at the meta-positions of the phenyl ring, or potentially at the para-position depending on the precise electronic effects and reaction conditions. Such modifications can significantly influence the biological properties of the flavonoid scaffold. nih.gov
| Reaction Type | Reagent | Conditions | Position | Product |
| Nitration | HNO₃ / H₂SO₄ | 0 °C to RT | 3'-position | 6-Bromo-3-iodo-2-(3-nitrophenyl)-chromen-4-one |
| Bromination | Br₂ / FeBr₃ | Dichloromethane | 3'-position | 6-Bromo-2-(3-bromophenyl)-3-iodo-chromen-4-one |
This table shows predicted outcomes for electrophilic aromatic substitution on the 2-phenyl ring.
Ring System Modifications and Skeletal Rearrangements of Chromen-4-ones
The chromen-4-one (flavone) skeleton, while generally stable, can undergo ring-opening reactions and skeletal rearrangements under specific conditions. scispace.com Treatment with strong bases, such as aqueous or alcoholic potassium hydroxide (B78521), can induce the cleavage of the heterocyclic C-ring. This reaction typically involves nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring to form a chalcone-like intermediate. Subsequent acidification may lead to re-cyclization or isolation of the ring-opened product, depending on the stability of the intermediate and the reaction workup.
Skeletal rearrangements are also known for certain classes of flavones. The Wessely–Moser rearrangement, for example, involves the acid- or base-catalyzed isomerization of polyhydroxyflavones, proceeding through a ring-opening/ring-closing mechanism to interconvert isomeric structures. wikipedia.org While this specific rearrangement requires particular hydroxylation patterns not present in the title compound, it exemplifies the potential for skeletal reorganization within the flavone (B191248) family. Such transformations can provide access to alternative, and often difficult to synthesize, isomeric scaffolds. acs.org
Mechanistic Insights into the Biological Activity of 6 Bromo 3 Iodo 2 Phenyl Chromen 4 One Analogs
Interaction with G Protein-Coupled Receptors (GPCRs)
Ligand-Receptor Binding and Allosteric Modulation (e.g., GPR55, P2Y6)
Research into the interaction of chromen-4-one derivatives with G protein-coupled receptors has revealed that this scaffold can serve as a basis for the development of potent and selective ligands for the lipid-activated GPCR, GPR55. acs.org A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated for their activity at GPR55, demonstrating that the chromen-4-one core is a viable lead structure for developing GPR55-selective ligands. acs.org
The substitution pattern on the chromen-4-one ring system plays a crucial role in determining the efficacy of these analogs, which can range from partial agonists to antagonists. acs.org Notably, halogen substitutions at the 6-position have been explored. For instance, the introduction of a chlorine or fluorine atom at this position has been shown to influence the compound's activity at GPR55. acs.org While direct studies on 6-bromo-3-iodo-2-phenyl-chromen-4-one are not available, the existing data on halogenated chromen-4-ones suggest that the bromine at the 6-position and iodine at the 3-position would significantly impact the ligand's ability to bind to and modulate the activity of GPR55. These substitutions can affect the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor's binding pocket.
The chromen-4-one scaffold has been utilized to develop ligands that show high selectivity for GPR55 over other related GPCRs, such as GPR18 and GPR35, as well as cannabinoid receptors CB₁ and CB₂. acs.org This selectivity is a critical aspect of drug design, as it minimizes off-target effects. The development of these selective ligands has been facilitated by understanding the structure-activity relationships (SARs) of the chromen-4-one derivatives at these receptors. acs.org
There is currently no available research specifically detailing the interaction of this compound or its close analogs with the P2Y6 receptor.
Downstream Signaling Pathway Interventions (e.g., β-arrestin recruitment, calcium mobilization)
The functional activity of chromen-4-one derivatives at GPR55 has been extensively studied using β-arrestin recruitment assays. acs.org These assays are a valuable tool for investigating GPCR activation, as they measure a key event in the signaling cascade that follows receptor activation. acs.org For chromen-4-one analogs, β-arrestin recruitment has been used to characterize their efficacy as agonists or antagonists at GPR55. acs.org The data from these studies indicate that the chromen-4-one scaffold can be modified to produce compounds with a tunable profile of β-arrestin recruitment, ranging from full agonists to antagonists. acs.org
In addition to β-arrestin recruitment, calcium mobilization is another important downstream signaling pathway associated with GPR55 activation. Some studies on GPR55 agonists have utilized calcium mobilization assays to assess receptor activation. acs.org It has been noted that different assay systems, including β-arrestin recruitment and calcium mobilization, can yield different results, highlighting the potential for ligand bias, where a ligand may preferentially activate one signaling pathway over another. acs.org One chromen-4-one derivative, in particular, demonstrated GPR55 activation in both a β-arrestin recruitment assay and a G protein-dependent calcium mobilization assay, confirming its activity through multiple signaling branches. acs.org This suggests that analogs of this compound could also potentially intervene in these downstream signaling pathways upon interaction with GPR55.
Table 1: Activity of Select Halogenated Chromen-4-one Analogs at GPR55
| Compound ID | Substitution at Position 6 | Activity Profile at GPR55 | Assay Type |
| 84 (PSB-18177) | Fluoro | Dual GPR35/GPR55 antagonist | β-arrestin recruitment |
This table is generated based on data from related compounds to illustrate the potential activities of halogenated chromen-4-one derivatives.
Enzyme Inhibition and Modulation Mechanisms
Cholinesterase and β-Secretase Inhibition Profiles
The flavone (B191248) scaffold, of which this compound is a derivative, has been investigated for its potential to inhibit enzymes involved in the pathogenesis of Alzheimer's disease, such as cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE-1). Halogenated flavones have been shown to exhibit enhanced enzyme inhibition and antioxidant activities compared to their non-halogenated counterparts. researchgate.net
Structure-activity relationship studies on halogenated flavones have indicated that the presence and position of halogens on the flavonoid scaffold are crucial for their inhibitory activity against monoamine oxidase B (MAO-B), another enzyme of interest in neurodegenerative diseases. researchgate.net While not directly cholinesterase or β-secretase, these findings highlight the significant role that halogenation can play in modulating enzyme inhibition. The introduction of halogens can enhance the pharmacokinetic properties and biological activities of these compounds. researchgate.net
Although specific inhibitory data for this compound against cholinesterases and β-secretase are not available, the general findings for halogenated flavones suggest that this compound could be a potential inhibitor of these enzymes. The bromo and iodo substituents would likely influence the binding affinity and inhibitory potency of the molecule.
Sirtuin (Sirt2) Enzyme Deacetylation Inhibition
Sirtuins are a class of enzymes that play a critical role in various cellular processes, and their modulation is a target for therapeutic intervention in a range of diseases. The inhibition of Sirtuin 2 (Sirt2) has been identified as a potential therapeutic strategy for neurodegenerative diseases and cancer. There is currently no direct evidence of this compound or its close analogs inhibiting Sirt2. However, the broader class of flavonoids has been explored for their effects on sirtuin activity. Further research would be necessary to determine if the specific halogenation pattern of this compound confers any Sirt2 inhibitory activity.
Interactions with Nucleic Acids and DNA Structures (e.g., G-quadruplex stabilization)
The 2-phenyl-chromen-4-one (flavone) scaffold has been shown to interact with various isoforms of nucleic acids, including G-quadruplex DNA. G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA and RNA and are implicated in the regulation of gene expression and other cellular processes. The stabilization of G-quadruplexes in the promoter regions of oncogenes is a promising strategy for cancer therapy.
Studies have demonstrated that the unsubstituted flavone molecule shows a preference for binding to G or GC-rich sequences, which includes G-quadruplex DNA. This interaction is thought to be a key aspect of the anticancer properties of some flavonoids. The specific substitutions on the flavone ring system can modulate this binding affinity and selectivity. While the influence of a 3-iodo substituent has not been specifically reported in this context, the presence of halogens can impact the electronic and steric properties of the molecule, which in turn could affect its interaction with the G-quadruplex structure. Further investigation is required to elucidate the precise role of the 6-bromo and 3-iodo substitutions in the interaction of this specific chromen-4-one derivative with G-quadruplexes and other nucleic acid structures.
Modulation of Cellular Regulatory Pathways
Analogs of this compound are thought to elicit their biological effects by intervening in crucial cellular signaling cascades. The presence of halogen atoms, specifically bromine and iodine, on the chromone (B188151) scaffold can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets.
The Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway is a critical component of the innate immune system, responsible for initiating inflammatory responses to external stimuli. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Flavonoids, the parent class of compounds to this compound, have been recognized for their anti-inflammatory properties, often attributed to their ability to modulate this pathway. nih.govkoreascience.krnih.govmdpi.comresearchgate.net
Research on various flavonoid derivatives has demonstrated their capacity to inhibit the activation of the TLR4/MAPK pathway. nih.govresearchgate.net This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators. The introduction of halogen atoms to the flavonoid structure may enhance this inhibitory activity. sci-hub.se While direct studies on this compound are limited, the established anti-inflammatory potential of halogenated flavonoids suggests a plausible mechanism of action through the TLR4/MAPK pathway.
Table 1: Effects of Flavonoid Analogs on the TLR4/MAPK Signaling Pathway
| Compound Class | Observed Effect | Potential Implication for this compound Analogs |
| Flavones | Inhibition of pro-inflammatory cytokine production. | May exhibit anti-inflammatory properties. |
| Halogenated Flavonoids | Enhanced biological activity. sci-hub.se | The bromo and iodo substituents could potentiate the inhibitory effect on the TLR4/MAPK pathway. |
Note: This table is based on the general activities of the compound classes and infers potential activities for this compound analogs in the absence of direct experimental data.
The influence of this compound analogs extends to the regulation of genes and proteins that are central to cell survival, proliferation, and apoptosis.
Dyskerin: There is currently a lack of scientific literature describing the direct effects of this compound or its analogs on the expression or function of dyskerin.
Bcl-2/Bax: The balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax is a critical determinant of cell fate. A high Bcl-2/Bax ratio is often associated with cell survival and resistance to apoptosis, a hallmark of cancer cells. Various studies have shown that certain flavonoid derivatives can modulate this ratio to favor apoptosis in cancer cells. Halogenated chromone derivatives have been specifically investigated for their ability to induce apoptosis. brieflands.comnih.govnih.govtandfonline.comresearchgate.net It is plausible that this compound analogs could exert pro-apoptotic effects by downregulating Bcl-2 and/or upregulating Bax, thereby decreasing the Bcl-2/Bax ratio and sensitizing cells to apoptotic stimuli.
PARP: Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Cleavage of PARP by caspases is considered a hallmark of apoptosis. The ability of halogenated flavonoids and chromones to induce apoptosis suggests that they may lead to the cleavage of PARP. brieflands.comnih.govnih.gov This would be a downstream consequence of the activation of the apoptotic cascade, potentially initiated by the modulation of the Bcl-2/Bax ratio.
Table 2: Modulation of Apoptotic Proteins by Halogenated Chromone Analogs
| Target Protein | Potential Effect of this compound Analogs | Mechanism of Action |
| Bcl-2 | Downregulation | Promotes apoptosis |
| Bax | Upregulation | Promotes apoptosis |
| Bcl-2/Bax Ratio | Decrease | Sensitizes cells to apoptosis |
| PARP | Cleavage | Execution of apoptosis |
Note: This table outlines the potential effects based on the known activities of related halogenated compounds. Direct experimental evidence for this compound is not currently available.
General Biological Modalities as Research Tools
The diverse biological activities of chromone scaffolds make them valuable as research tools for investigating various cellular pathways. researchgate.netasianpubs.org Synthetic chromones, including halogenated derivatives like this compound, can be utilized as chemical probes to explore the function and regulation of specific biological processes. researchgate.netasianpubs.org
For instance, their potential to modulate the TLR4/MAPK pathway allows for their use in studies of inflammation and immunology. Similarly, their pro-apoptotic properties make them useful for investigating the mechanisms of programmed cell death and for identifying new targets for cancer therapy. The specific substitutions on the chromone ring, such as the bromine and iodine atoms in this compound, can be systematically varied to probe structure-activity relationships and to develop more potent and selective modulators of cellular pathways.
Advanced Analytical and Computational Methodologies in the Study of 6 Bromo 3 Iodo 2 Phenyl Chromen 4 One
High-Resolution Spectroscopic Techniques for Fine Structure Characterization
High-resolution spectroscopic methods are indispensable for the precise determination of a molecule's fine structure, providing detailed information about its atomic connectivity and chemical environment.
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformation and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, would be the primary tool for elucidating the solution-state structure of 6-Bromo-3-iodo-2-phenyl-chromen-4-one. These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the core structure and the substitution pattern.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the phenyl group relative to the chromen-4-one core. Rotational barriers and dynamic processes within the molecule could also be investigated using variable temperature NMR studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~158 |
| C3 | - | ~95 |
| C4 | - | ~175 |
| C4a | - | ~120 |
| C5 | ~8.0 | ~128 |
| C6 | - | ~118 |
| C7 | ~7.8 | ~138 |
| C8 | ~7.6 | ~125 |
| C8a | - | ~155 |
| C1' | - | ~130 |
| C2'/C6' | ~7.5 | ~129 |
| C3'/C5' | ~7.4 | ~128 |
| C4' | ~7.4 | ~131 |
Note: This table is illustrative and based on general chemical shift predictions for similar structures. Actual experimental data for this compound is not available in the cited literature.
Mass Spectrometry for Reaction Monitoring and Product Characterization
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide a highly accurate mass measurement, confirming the molecular formula C₁₅H₈BrIO₂.
The isotopic pattern observed in the mass spectrum would be a key identifier, showing the characteristic signatures of the bromine and iodine atoms. Additionally, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecule, which can provide valuable structural information and aid in the characterization of potential reaction byproducts or metabolites.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles of this compound can be determined.
The resulting crystal structure would reveal the planarity of the chromen-4-one ring system and the orientation of the phenyl substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (involving bromine and iodine), π-π stacking, and other van der Waals forces, which govern the solid-state architecture.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| β (°) | 95.5 |
| Volume (ų) | 1550 |
| Z | 4 |
Note: This table presents hypothetical data as no published crystal structure for this compound could be located.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These computational methods can be used to optimize the geometry of this compound in the gas phase, providing structural parameters that can be compared with experimental data if available.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its electrophilic and nucleophilic sites.
Molecular Modeling and Docking Simulations for Ligand-Target Recognition
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a biological target. Should this compound be investigated for its potential as a bioactive agent, these methods would be employed to explore its interactions with specific protein active sites.
These simulations provide a rational basis for understanding structure-activity relationships and can guide the design of more potent analogs. The results are typically evaluated based on a scoring function that estimates the binding free energy, with lower scores indicating a more favorable interaction.
Emerging Research Directions and Prospects for 6 Bromo 3 Iodo 2 Phenyl Chromen 4 One Derivatives
Rational Design and Discovery of New Chemical Probes
The development of novel chemical probes is essential for dissecting complex biological pathways and identifying new therapeutic targets. The rational design of such probes from the 6-Bromo-3-iodo-2-phenyl-chromen-4-one scaffold is a promising area of research. The inherent biological activities of the flavone (B191248) core, combined with the unique properties of the halogen substituents, provide a versatile platform for creating specialized molecular tools.
The design of new derivatives often begins with an understanding of the structure-activity relationships (SAR) of the parent compound and related molecules. For the flavone scaffold, SAR studies have revealed that modifications at various positions on the chromen-4-one core can significantly influence biological activity. For instance, the introduction of halogen atoms, such as bromine and iodine, can enhance a compound's potency and selectivity for specific biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can play a crucial role in the binding of a ligand to its protein target.
The iodine at the 3-position is a particularly attractive site for modification due to its potential for various coupling reactions, allowing for the introduction of diverse functional groups. This facilitates the synthesis of a library of derivatives with varied physicochemical properties. These derivatives can then be screened for their ability to interact with specific enzymes, receptors, or other biomolecules, leading to the discovery of new chemical probes. For example, functionalized chroman-4-one and chromone (B188151) derivatives have been developed as selective inhibitors for enzymes like Sirtuin 2 (Sirt2), which is implicated in cancer.
Furthermore, the design of new 2-phenyl-4H-chromen-4-one derivatives has led to the identification of potent and selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation. Molecular modeling and docking studies can be employed to predict the binding of designed derivatives to their targets, guiding the synthetic efforts towards compounds with higher affinity and selectivity. By applying these principles, derivatives of this compound can be rationally designed to serve as probes for a multitude of biological processes.
Exploration of Underexplored Pharmacological Targets
The flavonoid scaffold is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. Derivatives of this compound present an opportunity to explore both well-established and underexplored pharmacological targets with potentially enhanced potency and selectivity.
One area of significant interest is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The 2-phenyl-chromen-4-one core has been identified as a privileged scaffold for the development of inhibitors for various kinases. By modifying the substitution pattern of this compound, it may be possible to develop potent and selective inhibitors for specific kinases that have not been extensively targeted by existing flavonoid-based inhibitors.
Another underexplored area is the targeting of protein-protein interactions (PPIs). PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate PPIs is a challenging but highly rewarding area of drug discovery. The rigid, three-dimensional structure of the flavone scaffold, combined with the ability to introduce diverse functional groups through the bromo and iodo substituents, makes derivatives of this compound attractive candidates for the development of novel PPI modulators.
Furthermore, the unique electronic properties conferred by the halogen atoms could lead to interactions with targets that are not typically engaged by naturally occurring flavonoids. For instance, the potential for halogen bonding could enable high-affinity interactions with specific protein pockets, leading to the discovery of novel bioactivities. Systematic screening of a library of derivatives against a panel of underexplored targets could unveil new therapeutic opportunities for this class of compounds.
Integration with Flow Chemistry and Automated Synthesis
The translation of promising lead compounds from the laboratory to clinical applications often requires the development of efficient and scalable synthetic methods. Flow chemistry and automated synthesis are transformative technologies that are revolutionizing the way chemical synthesis is performed, offering advantages in terms of reaction control, safety, and scalability.
The synthesis of 2-phenyl-chromen-4-one derivatives can be adapted to flow chemistry setups. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities of the final products. Furthermore, flow chemistry can enable the safe handling of hazardous reagents and intermediates, which is often a concern in traditional batch synthesis.
Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. By combining robotic liquid handling with automated reaction workup and purification, it is possible to synthesize hundreds or even thousands of compounds in a short period. This high-throughput synthesis capability is invaluable for the rapid exploration of structure-activity relationships and the identification of lead compounds with optimal properties.
The integration of flow chemistry and automated synthesis with in-line analytical techniques, such as mass spectrometry and NMR spectroscopy, can create a closed-loop system for reaction optimization and library generation. This "synthesis-on-demand" approach can significantly accelerate the drug discovery and development process for new derivatives based on the this compound scaffold.
Development of Advanced Materials Based on Chromen-4-one Scaffolds
The unique photophysical and electronic properties of the chromen-4-one scaffold make it an attractive building block for the development of advanced materials. The extended π-conjugated system of the flavone core can give rise to interesting optical and electronic properties, which can be further tuned by the introduction of substituents.
Derivatives of this compound could be explored for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine and iodine atoms can influence the electronic properties of the molecule and facilitate intermolecular interactions, which are important for charge transport in organic semiconductor materials.
Furthermore, the chromen-4-one scaffold can be functionalized with polymerizable groups to create novel polymers with tailored properties. These polymers could find applications in a variety of fields, including as sensors, coatings, and drug delivery systems. The ability to precisely control the chemical structure of the monomer unit allows for the fine-tuning of the properties of the resulting polymer.
The development of fluorescent materials based on the chromen-4-one scaffold is another promising area of research. By introducing appropriate functional groups, it is possible to design molecules with strong fluorescence emission in the visible region of the electromagnetic spectrum. These fluorescent materials could be used as probes for bioimaging applications or as components in sensing devices.
Contribution to Chemical Biology Toolboxes
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The development of new chemical tools with unique properties is essential for advancing our understanding of biology and disease. Derivatives of this compound have the potential to make significant contributions to the chemical biology toolbox.
The presence of the iodine atom at the 3-position provides a handle for the introduction of various tags and labels, such as fluorescent dyes, biotin, or photoaffinity labels. These tagged derivatives can be used to visualize the subcellular localization of their biological targets, to identify binding partners through pull-down experiments, or to map binding sites through photo-crosslinking studies.
Furthermore, the development of "clickable" derivatives of this compound, containing for example an azide (B81097) or alkyne group, would allow for their facile conjugation to other molecules using click chemistry. This would enable the construction of more complex molecular probes and drug delivery systems.
The unique combination of biological activity and chemical functionality makes derivatives of this compound valuable additions to the chemical biologist's toolkit. By providing new ways to probe and manipulate biological systems, these compounds can help to unravel the complexities of life and to identify new strategies for treating disease.
Q & A
Basic: What synthetic strategies are recommended for preparing 6-Bromo-3-iodo-2-phenyl-chromen-4-one with high purity?
Answer:
A two-step approach is often employed:
Core formation : Construct the chromen-4-one scaffold via domino Friedel-Crafts alkylation/acylation using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to enhance regioselectivity .
Halogenation : Introduce bromine and iodine via electrophilic substitution. Bromination is typically achieved using N-bromosuccinimide (NBS) under radical or acidic conditions, while iodination may require iodine monochloride (ICl) in a controlled environment to avoid over-halogenation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol for ≥95% purity.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, chromen-4-one carbonyl at ~δ 175 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 429.91 for C₁₅H₉BrIO₂) .
- FT-IR : Detect carbonyl stretching (~1650 cm⁻¹) and C-Br/C-I vibrations (600–500 cm⁻¹) .
Basic: How can solubility limitations be mitigated for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .
- Derivatization : Synthesize a soluble prodrug (e.g., phosphate ester) for assays, then hydrolyze in vivo .
Advanced: How do bromine and iodine substituents influence electronic properties and reactivity?
Answer:
- Electron-withdrawing effects : Bromine (σₚ = 0.23) and iodine (σₚ = 0.18) deactivate the aromatic ring, directing electrophilic attacks to meta/para positions.
- Computational analysis : Density Functional Theory (DFT) studies reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilicity at the carbonyl group .
- Reactivity : Iodine’s polarizability facilitates nucleophilic aromatic substitution (SNAr) under mild conditions compared to bromine .
Advanced: What methods improve regioselectivity during halogenation?
Answer:
- Directing groups : Install temporary protecting groups (e.g., methoxy) to steer halogenation to desired positions, then remove them post-reaction .
- Catalytic control : Use Pd-catalyzed C-H activation for selective iodination at the 3-position .
Advanced: How can reaction conditions be optimized to maximize yield?
Answer:
- Temperature : Maintain ≤40°C during iodination to prevent side reactions (e.g., dihalogenation).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve halogenation efficiency by stabilizing transition states .
- Catalyst loading : 10 mol% FeCl₃ in Friedel-Crafts steps achieves ~80% yield; excess catalyst promotes decomposition .
Advanced: What structure-activity relationship (SAR) insights exist for bromo/iodo-chromenones?
Answer:
- Bioactivity : Bromine at position 6 enhances kinase inhibition (IC₅₀ ~2 µM vs. 8 µM for non-brominated analogs) by increasing hydrophobic interactions .
- Iodine’s role : Iodo-substituents improve radiolabeling potential for imaging studies (e.g., ¹²⁵I-labeled derivatives) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
- Crystal growth : Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals.
- Data collection : Single-crystal X-ray diffraction at 100 K resolves halogen positions (e.g., Br–C bond length ~1.89 Å, I–C ~2.09 Å) .
- Validation : Compare experimental bond angles/geometry with DFT-optimized structures to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
